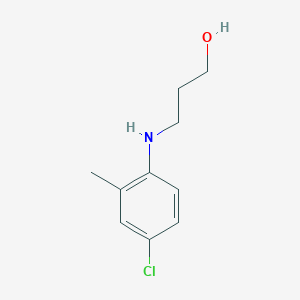
2-Carbomethoxy-3-phenylcyclohexanone
Descripción general
Descripción
2-Carbomethoxy-3-phenylcyclohexanone is an organic compound with a complex structure that includes a cyclohexane ring substituted with a phenyl group, a carboxylic acid ester, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbomethoxy-3-phenylcyclohexanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with cyclohexanone in the presence of a strong acid catalyst, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Carbomethoxy-3-phenylcyclohexanone can undergo several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 2-oxo-6-phenylcyclohexane-1-carboxylic acid.
Reduction: Formation of 2-hydroxy-6-phenylcyclohexane-1-carboxylic acid methyl ester.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
2-Carbomethoxy-3-phenylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Carbomethoxy-3-phenylcyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-6-phenylcyclohexane-1-carboxylic acid: Similar structure but lacks the ester group.
6-Phenylcyclohexane-1-carboxylic acid methyl ester: Similar structure but lacks the ketone group.
2-Oxo-6-phenylcyclohexane-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
methyl 2-oxo-6-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)13-11(8-5-9-12(13)15)10-6-3-2-4-7-10/h2-4,6-7,11,13H,5,8-9H2,1H3 |
Clave InChI |
FVRLGZDFCMPURR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(CCCC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


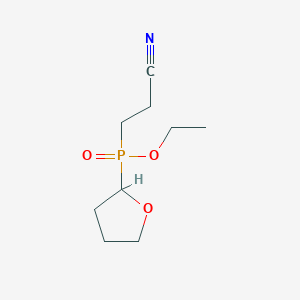
![N-[4-(trifluoromethylsulfonyl)phenyl]-1,4-benzenediamine](/img/structure/B8395837.png)
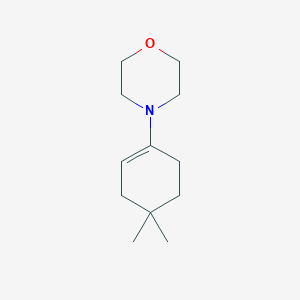
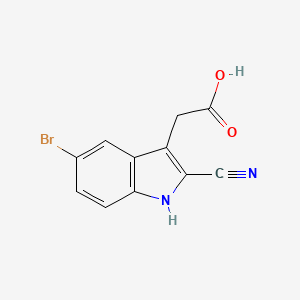
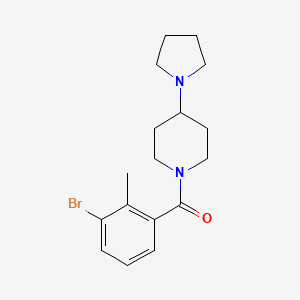
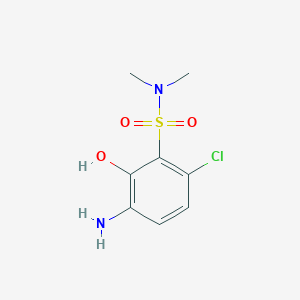

![2,2,4,6-Tetrafluorobenzo[d][1,3]dioxole](/img/structure/B8395883.png)



